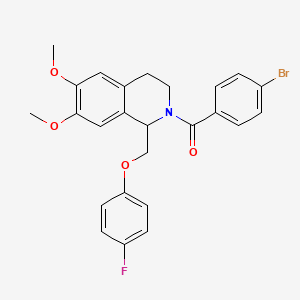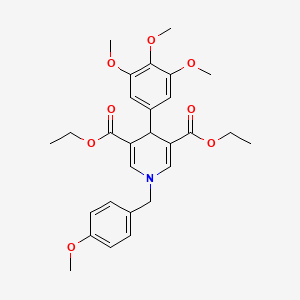
(4-bromophenyl)(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-bromophenyl)(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a complex organic molecule that features a combination of aromatic rings, halogen substituents, and methoxy groups. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromophenyl)(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone likely involves multiple steps, including:
Formation of the Isoquinoline Core: This could be achieved through Pictet-Spengler reaction or Bischler-Napieralski reaction.
Introduction of the Methoxy Groups: Methoxylation reactions using methanol and a suitable catalyst.
Attachment of the Fluorophenoxy Group: Nucleophilic aromatic substitution (SNAr) reaction.
Bromination: Electrophilic aromatic substitution to introduce the bromine atom.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound could undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions might target the carbonyl group.
Substitution: Halogen atoms like bromine and fluorine can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new substituted aromatic compounds.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.
Biology
Biological Assays: Testing for antimicrobial, antifungal, or anticancer activities.
Medicine
Drug Development: Potential lead compound for developing new pharmaceuticals.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The methoxy and halogen groups could play roles in enhancing binding affinity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- (4-bromophenyl)(1-((4-chlorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone
- (4-bromophenyl)(1-((4-methylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone
Uniqueness
The presence of both bromine and fluorine atoms, along with the methoxy groups, might confer unique electronic and steric properties, potentially leading to distinct biological activities compared to similar compounds.
Properties
Molecular Formula |
C25H23BrFNO4 |
|---|---|
Molecular Weight |
500.4 g/mol |
IUPAC Name |
(4-bromophenyl)-[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
InChI |
InChI=1S/C25H23BrFNO4/c1-30-23-13-17-11-12-28(25(29)16-3-5-18(26)6-4-16)22(21(17)14-24(23)31-2)15-32-20-9-7-19(27)8-10-20/h3-10,13-14,22H,11-12,15H2,1-2H3 |
InChI Key |
PDDPWISAAIFAMC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC=C(C=C3)Br)COC4=CC=C(C=C4)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-methylphenyl)acetamide](/img/structure/B11204248.png)
![3-(Butan-2-YL)-1-{[1-(3-methylbenzoyl)-2,3-dihydro-1H-indol-6-YL]methyl}urea](/img/structure/B11204253.png)
![1-(3-chloro-4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11204260.png)
![4-{3-[4-(4-Pentylcyclohexyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine](/img/structure/B11204265.png)


![N'-(3,4-dimethylphenyl)-N-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]-N-(3-morpholin-4-ylpropyl)thiourea](/img/structure/B11204283.png)
![N-cyclohexyl-N,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B11204295.png)
![2-{1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}-N-isopropylacetamide](/img/structure/B11204299.png)
![6-Amino-1,4-diethyl-7-[(4-fluorophenyl)sulfonyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B11204301.png)
![7-Methoxy-2-(pyridin-3-yl)-5-(3,4,5-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11204305.png)
![7-(4-ethoxyphenyl)-N-[3-(morpholin-4-yl)propyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11204316.png)
![Ethyl 4-({[1-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperidin-3-yl]carbonyl}amino)piperidine-1-carboxylate](/img/structure/B11204325.png)
![5-(4-Fluorophenyl)-7-(2-methylphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11204330.png)
